
N-(3,4-Dimethyl-phenyl)-malonamic acid
Overview
Description
N-(3,4-Dimethyl-phenyl)-malonamic acid is an organic compound characterized by the presence of a malonamic acid moiety attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-phenyl)-malonamic acid typically involves the reaction of 3,4-dimethylphenylamine with malonic acid derivatives. One common method is the condensation reaction between 3,4-dimethylphenylamine and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acid hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-phenyl)-malonamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-Dimethyl-phenyl)-malonamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-phenyl)-malonamic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethyl-phenyl)-malonamide
- 3,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylhydrazine
Uniqueness
N-(3,4-Dimethyl-phenyl)-malonamic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(3,4-Dimethyl-phenyl)-malonamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the malonamic acid class, characterized by a malonic acid backbone with an aromatic amine substitution. Its chemical structure can be represented as follows:
This compound's structural features contribute to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that various malonamic acid derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were evaluated against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives showed submicromolar activity against these pathogens .
Table 1: Antimicrobial Activity of Malonamic Acid Derivatives
Compound Name | Activity Against S. aureus | Activity Against E. faecalis |
---|---|---|
This compound | Moderate | Moderate |
4-Chlorocinnamanilide | High | High |
3,4-Dichlorocinnamanilide | Very High | Very High |
The table summarizes the antimicrobial efficacy of selected compounds, highlighting the promising activity of this compound compared to other derivatives.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on various substituted malonamic acids revealed that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards primary mammalian cells .
Case Study: Cytotoxicity Assessment
A detailed study assessed the cytotoxic effects of this compound on different cancer cell lines using the lactate dehydrogenase (LDH) assay. The findings indicated that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These results suggest that the compound has moderate anticancer activity, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications to the phenyl ring and malonic acid backbone have been shown to influence both antimicrobial and anticancer activities. For example:
- Substituents : The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can enhance antibacterial potency.
- Lipophilicity : Increased lipophilicity often correlates with improved cell membrane permeability and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-Dimethyl-phenyl)-malonamic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of malonic acid derivatives with 3,4-dimethylaniline. A two-step protocol involving tert-butyl carbamate intermediates (e.g., tert-butyl 2-aminoethylcarbamate) and molecular sieves (3Å) for moisture control is effective. Reaction optimization includes temperature gradients (e.g., -10°C to 20°C) and 16.5-hour reaction times to minimize side products. Column chromatography (silica gel, monitored at 280 nm) is critical for purification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal structure parameters (e.g., bond angles, packing motifs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methyl group splitting patterns and malonamic acid proton shifts) .
- HPLC-MS : Validates purity and detects trace impurities (e.g., residual solvents or unreacted aniline derivatives) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) and thermal gravimetric analysis (TGA). For example, acidic conditions may hydrolyze the malonamic acid moiety, while neutral/basic conditions favor decomposition via decarboxylation. Long-term storage recommendations include anhydrous environments at -20°C .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) using fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HepG2 or MCF-7) can assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for potency evaluation .
Advanced Research Questions
Q. How can enzymatic detoxification pathways for this compound be investigated?
- Methodological Answer : Use microbial models (e.g., Fusarium moniliforme) to identify detoxification metabolites. Metabolite isolation via preparative TLC or HPLC, followed by structural elucidation (MS/MS, ¹H NMR), can reveal products like hydroxylated or demethylated derivatives .
Q. What conflicting data exist regarding the compound’s genotoxicity, and how should researchers address discrepancies?
- Methodological Answer : While N-methylmalonamic acid (a structural analog) showed no mutagenicity in bacterial Ames assays, conflicting results in mammalian cell models (e.g., chromosomal aberration tests) suggest species-specific metabolic activation. Follow-up studies should include in vitro micronucleus assays with human hepatocyte lines and S9 metabolic activation .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2). DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
Q. How can structural derivatives be synthesized to enhance solubility or target affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) via nucleophilic substitution or Friedel-Crafts alkylation. For example, methyl ester derivatives of malonamic acid improve cell permeability, while sulfamoyl groups enhance binding to viral proteases (e.g., hepatitis C NS5B inhibitors) .
Q. What are the implications of contradictory spectroscopic data in structural analysis?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from tautomerism (amide vs. imidic acid forms). Use variable-temperature NMR (VT-NMR) and deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize conformers. Cross-validate with IR spectroscopy (amide I/II bands) .
Q. How can the compound be integrated into catalytic systems for green chemistry applications?
- Methodological Answer : As a ligand in transition-metal catalysis (e.g., Pd or Cu), the malonamic acid moiety can stabilize metal centers in cross-coupling reactions. Test catalytic efficiency in Suzuki-Miyaura couplings (aryl halides with boronic acids) under microwave-assisted conditions .
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVRDLIKQVALMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586144 | |
Record name | 3-(3,4-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-04-7 | |
Record name | 3-(3,4-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.